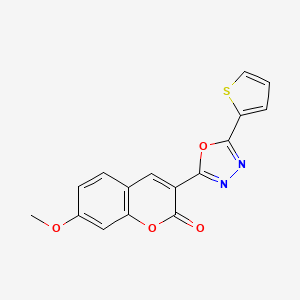

7-methoxy-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-methoxy-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of chromenones and is also known as MTOC.

Scientific Research Applications

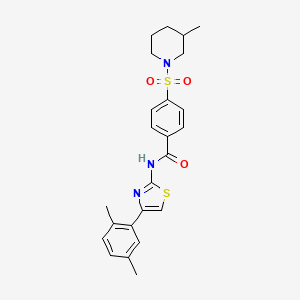

Antibacterial and Antifungal Properties

Research has demonstrated the synthesis of oxadiazole derivatives containing the 2H-chromen-2-one moiety, showing potential as antibacterial and antifungal agents. These compounds were synthesized in good yields using specific precursors and characterized by IR, NMR, mass spectra, and elemental analyses. Their antimicrobial activities were assessed through the disc diffusion method, indicating their efficacy in this area (Mahesh et al., 2022).

Anti-Inflammatory and Analgesic Activities

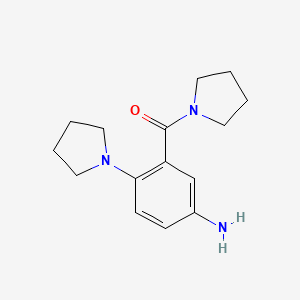

Another study synthesized a series of derivatives showcasing significant anti-inflammatory and analgesic activities. These compounds were evaluated in vivo for acute anti-inflammatory and analgesic activities at a specified dose, revealing four compounds with significant activity profiles. These findings highlight the compound's potential in developing new non-steroidal anti-inflammatory drugs (NSAIDs) with less ulcerogenic potential compared to standard NSAIDs (Ingale et al., 2010).

Antimicrobial Activity

A range of novel derivatives has been synthesized and tested for in vitro antimicrobial activity. These efforts include exploring the compound's efficacy against various bacterial and fungal strains, offering insights into its potential as a basis for developing new antimicrobial agents. Notably, certain synthesized compounds exhibited significant antibacterial and antifungal activities, underscoring the compound's relevance in antimicrobial research (Mandala et al., 2013).

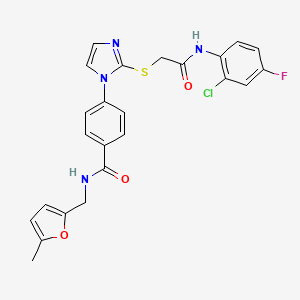

Antioxidant Properties

Research into the antioxidant capabilities of 7-methoxy-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one derivatives has shown promising results. Synthesized compounds were assessed for their radical scavenging activities, revealing potent antioxidant properties comparable to standard antioxidants. This research contributes valuable knowledge to the field of oxidative stress-related disease management (Basappa et al., 2021).

Mechanism of Action

Target of Action

The compound contains a chromen-2-one moiety, which is a common structural motif in many bioactive compounds. Compounds with this structure often exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects . .

Biochemical Pathways

Again, without specific studies on this compound, it’s hard to say which biochemical pathways it might affect. The presence of the chromen-2-one moiety suggests that it could potentially interact with a variety of biological targets and pathways .

properties

IUPAC Name |

7-methoxy-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4S/c1-20-10-5-4-9-7-11(16(19)21-12(9)8-10)14-17-18-15(22-14)13-3-2-6-23-13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYILVWATKQYSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B3005151.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B3005153.png)

![2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B3005155.png)

![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005156.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B3005172.png)